molecular formula C11H15N3O2 B1417436 4-Hydroxy-6-methyl-2-piperidin-1-yl-pyrimidine-5-carbaldehyde CAS No. 23948-50-7

4-Hydroxy-6-methyl-2-piperidin-1-yl-pyrimidine-5-carbaldehyde

Cat. No. B1417436
CAS RN: 23948-50-7
M. Wt: 221.26 g/mol
InChI Key: DUSWZCFKWDXOKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-Hydroxy-6-methyl-2-piperidin-1-yl-pyrimidine-5-carbaldehyde” is a compound used for proteomics research . It has a molecular formula of C11H15N3O2 and a molecular weight of 221.26 .

Scientific Research Applications

Proteomics Research

This compound is utilized in proteomics research, which involves the large-scale study of proteins, particularly their structures and functions . It’s used for the identification and quantification of proteins, understanding their interactions, and determining their functional networks within the biological system.

Pharmacological Applications

Piperidine derivatives, such as 4-Hydroxy-6-methyl-2-piperidin-1-yl-pyrimidine-5-carbaldehyde , are significant in the pharmaceutical industry. They are present in various classes of pharmaceuticals and play a crucial role in drug design due to their structural versatility and biological relevance .

Antibacterial Activity

Heterocyclic compounds like pyrimidine scaffolds have shown a wide range of biological potentials, including antibacterial properties. This compound could be synthesized into derivatives that exhibit promising activity against bacterial strains, contributing to the development of new antimicrobial agents .

Organic Synthesis

In organic synthesis, this compound can serve as a building block for creating more complex molecules. It’s particularly useful in the synthesis of heterocyclic compounds, which are a staple in medicinal chemistry for their pharmacophoric properties .

Chemical Biology

In chemical biology, this compound is used to study biological processes with a chemical perspective. It can help in understanding the molecular basis of health and disease, providing insights into the design of therapeutic agents .

Medicinal Chemistry

The compound’s role in medicinal chemistry involves the development of new drugs. It can be used to create molecules with potential therapeutic effects, such as inhibitors for enzymes that are essential in disease progression .

properties

IUPAC Name

4-methyl-6-oxo-2-piperidin-1-yl-1H-pyrimidine-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O2/c1-8-9(7-15)10(16)13-11(12-8)14-5-3-2-4-6-14/h7H,2-6H2,1H3,(H,12,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUSWZCFKWDXOKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NC(=N1)N2CCCCC2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Hydroxy-6-methyl-2-piperidin-1-yl-pyrimidine-5-carbaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.